molecular formula C22H12O B13139606 6-Hydroxyindeno(1,2,3-c,d)pyrene CAS No. 99520-58-8

6-Hydroxyindeno(1,2,3-c,d)pyrene

Cat. No.: B13139606
CAS No.: 99520-58-8
M. Wt: 292.3 g/mol
InChI Key: ZDFADKWBHKVUIB-UHFFFAOYSA-N
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Description

6-Hydroxyindeno(1,2,3-c,d)pyrene is a polycyclic aromatic hydrocarbon derivative. It is structurally characterized by a hydroxyl group attached to the indeno[1,2,3-c,d]pyrene framework. This compound is of significant interest due to its potential biological activities and environmental implications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyindeno(1,2,3-c,d)pyrene typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the indeno[1,2,3-c,d]pyrene core, followed by hydroxylation at the 6-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis. when produced, it involves large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyindeno(1,2,3-c,d)pyrene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of indeno[1,2,3-c,d]pyrene, each with distinct chemical and physical properties.

Scientific Research Applications

6-Hydroxyindeno(1,2,3-c,d)pyrene has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

    Biology: Research has shown its potential mutagenic and carcinogenic properties, making it a subject of study in toxicology and environmental science.

    Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer properties.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The biological effects of 6-Hydroxyindeno(1,2,3-c,d)pyrene are primarily due to its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s hydroxyl group plays a crucial role in its reactivity, facilitating the formation of reactive oxygen species and other intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Indeno(1,2,3-c,d)pyrene: The parent compound without the hydroxyl group.

    8-Hydroxyindeno(1,2,3-c,d)pyrene: Another hydroxylated derivative with the hydroxyl group at a different position.

    Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with similar structural features.

Uniqueness

6-Hydroxyindeno(1,2,3-c,d)pyrene is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, differentiating it from other similar compounds.

Properties

CAS No.

99520-58-8

Molecular Formula

C22H12O

Molecular Weight

292.3 g/mol

IUPAC Name

hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaen-22-ol

InChI

InChI=1S/C22H12O/c23-22-17-7-3-4-12-8-9-13-10-11-16-14-5-1-2-6-15(14)21(22)20(16)19(13)18(12)17/h1-11,23H

InChI Key

ZDFADKWBHKVUIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)C=C3)O

Origin of Product

United States

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